molecular formula C14H14F17NO2 B13425569 2,2'-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)imino)bisethanol CAS No. 27607-36-9

2,2'-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)imino)bisethanol

Cat. No.: B13425569
CAS No.: 27607-36-9
M. Wt: 551.24 g/mol
InChI Key: MOUDFVMYURTYQA-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a bisethanol moiety linked via an imino group to a 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl chain. The perfluorinated alkyl chain imparts exceptional hydrophobicity, chemical inertness, and thermal stability . CAS Number: 27607-36-9 . Applications: Primarily used in surfactants, coatings, and polymer additives due to its low surface energy and resistance to oils, water, and solvents .

Properties

CAS No.

27607-36-9

Molecular Formula

C14H14F17NO2

Molecular Weight

551.24 g/mol

IUPAC Name

2-[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C14H14F17NO2/c15-7(16,1-2-32(3-5-33)4-6-34)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h33-34H,1-6H2

InChI Key

MOUDFVMYURTYQA-UHFFFAOYSA-N

Canonical SMILES

C(CN(CCO)CCO)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)imino)bisethanol typically involves the reaction of a fluorinated alkyl amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Fluorinated alkyl amine} + \text{Ethylene oxide} \rightarrow \text{2,2’-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)imino)bisethanol} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2’-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)imino)bisethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2,2’-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)imino)bisethanol has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and in the synthesis of fluorinated polymers.

    Biology: Employed in the study of membrane proteins due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of water and oil-repellent coatings.

Mechanism of Action

The mechanism of action of 2,2’-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)imino)bisethanol involves its interaction with various molecular targets. The long perfluorinated chain allows it to interact with hydrophobic regions of molecules, altering their properties. This interaction can affect molecular pathways and processes, making it useful in various applications.

Comparison with Similar Compounds

2,2'-[(4-Aminophenyl)imino]bisethanol Sulfate

  • Structure: Contains a 4-aminophenyl group instead of the fluorinated chain, with a sulfate counterion .
  • Key Differences :
    • Solubility : The sulfate group enhances water solubility, unlike the hydrophobic fluorinated chain of the target compound.
    • Applications : Used in pharmaceuticals and cosmetics (e.g., hair dyes) due to its ionic nature and UV stability .
  • Molecular Weight : 294.32 g/mol (vs. ~681.2 g/mol for the target compound) .

2,2'-[(p-tert-butylphenyl)imino]diethanol

  • Structure : Features a bulky tert-butylphenyl group instead of the fluorinated chain .
  • Key Differences :
    • Steric Effects : The tert-butyl group increases steric hindrance, reducing reactivity in coordination chemistry.
    • Thermal Stability : Lower thermal stability compared to the perfluorinated target compound.
  • Molecular Weight : 237.34 g/mol .

2,2'-[(4-Fluoro-3-nitrophenyl)imino]bisethanol

  • Structure : Substituted with a nitro and fluorine group on the aromatic ring .
  • Key Differences :
    • Reactivity : The electron-withdrawing nitro group enhances electrophilic substitution reactions, unlike the inert fluorinated alkyl chain.
    • Applications : Used as an intermediate in chemical synthesis (e.g., dyes, agrochemicals) .
  • Molecular Weight : 244.22 g/mol .

2,2'-Iminobis[ethanol] (Diethanolamine, DEA)

  • Structure: Simplest bisethanol derivative without fluorinated or aromatic groups .
  • Key Differences: Hydrophilicity: Highly water-soluble, making it suitable for surfactants and corrosion inhibitors.
  • Molecular Weight : 105.14 g/mol .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Target Compound (Heptadecafluorodecyl derivative) 27607-36-9 C₁₄H₁₂F₁₇NO₂ ~681.2 Perfluoroalkyl chain Surfactants, Coatings
2,2'-[(4-Aminophenyl)imino]bisethanol Sulfate N/A C₁₀H₁₆N₂O₂•H₂SO₄ 294.32 4-Aminophenyl, Sulfate Pharmaceuticals, Cosmetics
2,2'-[(p-tert-butylphenyl)imino]diethanol 93721-24-5 C₁₄H₂₃NO₂ 237.34 tert-Butylphenyl Polymer additives
2,2'-[(4-Fluoro-3-nitrophenyl)imino]bisethanol 29705-38-2 C₁₀H₁₃FN₂O₄ 244.22 Nitro, Fluoro (aromatic) Chemical synthesis
2,2'-Iminobis[ethanol] (DEA) 8033-73-6 C₄H₁₁NO₂ 105.14 None Surfactants, Corrosion inhibition

Research Findings and Environmental Considerations

  • Fluorinated Compounds : The target compound’s perfluoroalkyl chain contributes to environmental persistence, aligning with concerns about PFAS (per- and polyfluoroalkyl substances) . Regulatory scrutiny under TSCA and EPA guidelines may apply .
  • Synthetic Routes : Fluorinated acrylates (e.g., in ) are purified using NaOH washes, suggesting similar methods for synthesizing the target compound .
  • Performance in Polymers : The heptadecafluorodecyl group enhances CO₂-thickening efficiency in copolymers, critical for industrial applications like enhanced oil recovery .

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